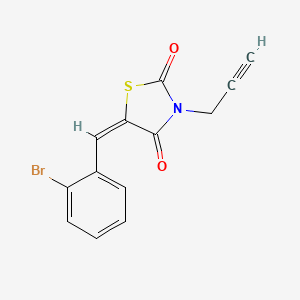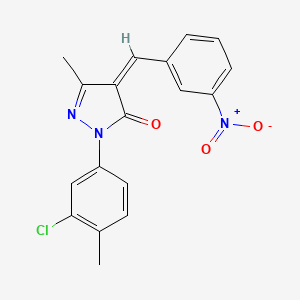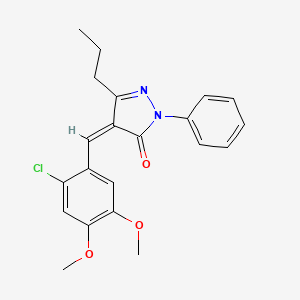![molecular formula C27H24N2O4 B5915617 ethyl 4-{[2-(cinnamoylamino)-3-phenylacryloyl]amino}benzoate](/img/structure/B5915617.png)
ethyl 4-{[2-(cinnamoylamino)-3-phenylacryloyl]amino}benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-{[2-(cinnamoylamino)-3-phenylacryloyl]amino}benzoate, also known as ethyl 4-[N-(2-cinnamoylamino-3-phenylacryloyl)-N-phenylamino]benzoate, is a synthetic compound that has been the focus of several scientific studies. This compound belongs to the class of benzamides and is known for its potential applications in the field of medicine and biotechnology.
作用机制
The mechanism of action of ethyl 4-{[2-(cinnamoylamino)-3-phenylacryloyl]amino}benzoate 4-{[2-(cinnamoylamino)-3-phenylacryloyl]amino}benzoate is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are involved in the production of inflammatory mediators such as prostaglandins. This compound has also been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
Biochemical and Physiological Effects:
This compound has been shown to exhibit significant anti-inflammatory and analgesic effects in animal models. It has also been found to possess potent antitumor activity against several cancer cell lines. In addition, this compound has been shown to exhibit antioxidant activity and to protect against oxidative stress-induced damage in vitro.
实验室实验的优点和局限性
One of the main advantages of using ethyl 4-{[2-(cinnamoylamino)-3-phenylacryloyl]amino}benzoate 4-{[2-(cinnamoylamino)-3-phenylacryloyl]amino}benzoate in lab experiments is its potent anti-inflammatory and analgesic effects. This compound can be used to study the mechanisms of inflammation and pain, as well as to develop new therapies for these conditions. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in vivo.
未来方向
There are several future directions for the study of ethyl 4-{[2-(cinnamoylamino)-3-phenylacryloyl]amino}benzoate 4-{[2-(cinnamoylamino)-3-phenylacryloyl]amino}benzoate. One potential direction is to investigate its potential applications in the treatment of inflammatory and pain-related disorders, such as arthritis and neuropathic pain. Another direction is to study its potential as an anticancer agent and to develop new therapies for cancer based on this compound. Additionally, further research is needed to elucidate the mechanism of action of this compound and to determine its potential toxicity in vivo.
合成方法
The synthesis of ethyl 4-{[2-(cinnamoylamino)-3-phenylacryloyl]amino}benzoate 4-{[2-(cinnamoylamino)-3-phenylacryloyl]amino}benzoate involves the reaction of this compound 4-aminobenzoate with cinnamoyl chloride and N-phenylacrylamide in the presence of a base. The reaction proceeds through an amide bond formation between the amine group of this compound 4-aminobenzoate and the carbonyl group of cinnamoyl chloride. This is followed by a Michael addition reaction between the enamine formed from N-phenylacrylamide and the α,β-unsaturated carbonyl group of the cinnamoyl moiety.
科学研究应用
Ethyl 4-{[2-(cinnamoylamino)-3-phenylacryloyl]amino}benzoate has been the subject of several scientific studies due to its potential applications in the field of medicine and biotechnology. This compound has been shown to exhibit significant anti-inflammatory and analgesic effects in animal models. It has also been found to possess potent antitumor activity against several cancer cell lines.
属性
IUPAC Name |
ethyl 4-[[(E)-3-phenyl-2-[[(E)-3-phenylprop-2-enoyl]amino]prop-2-enoyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O4/c1-2-33-27(32)22-14-16-23(17-15-22)28-26(31)24(19-21-11-7-4-8-12-21)29-25(30)18-13-20-9-5-3-6-10-20/h3-19H,2H2,1H3,(H,28,31)(H,29,30)/b18-13+,24-19+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZMYLFGQGJSTDD-OWCMYSEVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C(=CC2=CC=CC=C2)NC(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)/C(=C\C2=CC=CC=C2)/NC(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[4-(benzyloxy)-3-bromobenzylidene]-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5915545.png)

![3-(5-{[3-(2-ethoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)-4-methylbenzoic acid](/img/structure/B5915560.png)
![3-{[(5-phenyl-2-furyl)methylene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5915568.png)
![N-(2-(4-chlorophenyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)-4-methoxybenzamide](/img/structure/B5915570.png)

![2-bromo-N-{2-(2-furyl)-1-[(1-naphthylamino)carbonyl]vinyl}benzamide](/img/structure/B5915573.png)

![3-(4-chlorophenyl)-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acrylamide](/img/structure/B5915601.png)

![N-[2-(2-furyl)-1-(1-piperidinylcarbonyl)vinyl]-3-phenylacrylamide](/img/structure/B5915610.png)
![(4-bromo-2-{[1-(4-chlorobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}phenoxy)acetic acid](/img/structure/B5915618.png)
![N-(2-(3,4-dimethoxyphenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)-2-thiophenecarboxamide](/img/structure/B5915623.png)
![N-[1-{[(4-acetylphenyl)amino]carbonyl}-2-(4-methoxyphenyl)vinyl]-2-bromobenzamide](/img/structure/B5915629.png)